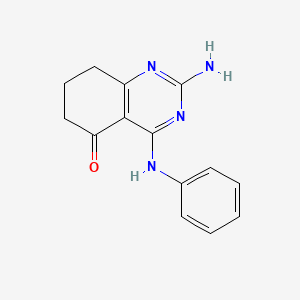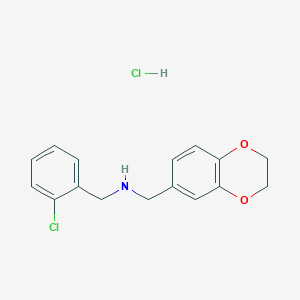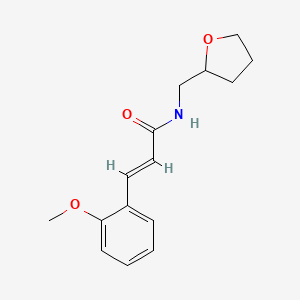![molecular formula C19H18N2O B5325567 1-[3-(4-isopropylphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5325567.png)
1-[3-(4-isopropylphenyl)acryloyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-isopropylphenyl)acryloyl]-1H-benzimidazole, also known as IBZ, is a chemical compound that has gained attention due to its potential applications in scientific research. IBZ is a benzimidazole derivative that has been synthesized using various methods and has shown promising results in several studies.
Applications De Recherche Scientifique
1-[3-(4-isopropylphenyl)acryloyl]-1H-benzimidazole has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been explored as a potential anticancer agent due to its ability to inhibit tubulin polymerization. Additionally, this compound has been studied for its antifungal and antibacterial properties. In material science, this compound has been used as a building block for the synthesis of novel materials, such as liquid crystals. In organic synthesis, this compound has been used as a starting material for the synthesis of other benzimidazole derivatives.
Mécanisme D'action
The mechanism of action of 1-[3-(4-isopropylphenyl)acryloyl]-1H-benzimidazole is not fully understood, but it is known to inhibit tubulin polymerization, which is essential for cell division. This inhibition leads to cell cycle arrest and ultimately cell death. This compound has also been shown to inhibit fungal and bacterial growth by disrupting the cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of tubulin polymerization, disruption of the cell membrane, and induction of cell cycle arrest. Additionally, this compound has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(4-isopropylphenyl)acryloyl]-1H-benzimidazole has several advantages for lab experiments, including its ease of synthesis and its potential applications in various scientific fields. However, this compound also has some limitations, including its low solubility in water and its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[3-(4-isopropylphenyl)acryloyl]-1H-benzimidazole, including the development of new derivatives with improved solubility and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the development of new anticancer and antimicrobial agents. Finally, this compound could also be explored for its potential applications in other fields, such as material science and organic synthesis.
Méthodes De Synthèse
1-[3-(4-isopropylphenyl)acryloyl]-1H-benzimidazole can be synthesized using various methods, including the reaction of 4-isopropylphenylacetic acid with o-phenylenediamine in the presence of a dehydrating agent, such as thionyl chloride. Another method involves the reaction of 4-isopropylphenylacetic acid with 2-nitroaniline, followed by reduction with iron powder and acetic acid. The resulting product is then treated with acetic anhydride to obtain this compound.
Propriétés
IUPAC Name |
(E)-1-(benzimidazol-1-yl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-14(2)16-10-7-15(8-11-16)9-12-19(22)21-13-20-17-5-3-4-6-18(17)21/h3-14H,1-2H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKODELJLMKJVTJ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)N2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)N2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-[N-(allyloxy)butanimidoyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5325487.png)
![1-[2-(3-methyl-4-propoxyphenyl)ethyl]dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5325489.png)



![3,4-difluoro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5325544.png)

![N-{[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5325554.png)

![ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate](/img/structure/B5325575.png)
![methyl 2-[(4-iodophenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B5325577.png)
![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]glutamic acid](/img/structure/B5325585.png)
![4-benzyl-3-ethyl-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5325594.png)